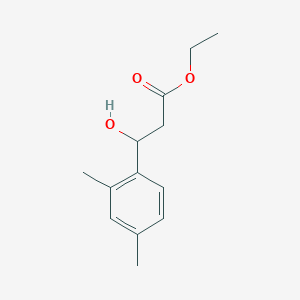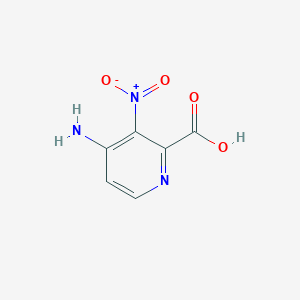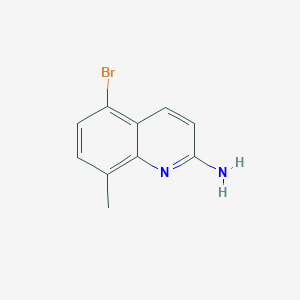![molecular formula C10H18O3 B13678389 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol](/img/structure/B13678389.png)
7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-1,9-dioxaspiro[55]undecan-4-ol is a spirocyclic compound characterized by a unique structural framework that includes a spiro[55]undecane core with two oxygen atoms forming a dioxane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol typically involves the Prins cyclization reaction. This method allows for the construction of the spirocyclic scaffold in a single step, incorporating various substituents at specific positions . The reaction conditions often include the use of methanesulfonic acid (MeSO₃H) as a catalyst and but-3-en-1-ol as a reactant .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
化学反応の分析
Types of Reactions: 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the substituent being introduced but may include the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
作用機序
The mechanism by which 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
1,7-Dioxaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but lacks the methyl group at the 7-position.
1-Oxa-9-azaspiro[5.5]undecane: This compound includes a nitrogen atom in the spirocyclic ring, which can significantly alter its chemical properties and biological activity.
2,4-Dioxaspiro[5.5]undecane: Another similar compound with a different arrangement of oxygen atoms in the spirocyclic ring.
Uniqueness: 7-Methyl-1,9-dioxaspiro[55]undecan-4-ol is unique due to the presence of the methyl group at the 7-position, which can influence its reactivity and interactions with other molecules
特性
分子式 |
C10H18O3 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
11-methyl-1,9-dioxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C10H18O3/c1-8-7-12-5-3-10(8)6-9(11)2-4-13-10/h8-9,11H,2-7H2,1H3 |
InChIキー |
VCVGZAVNAQLHGA-UHFFFAOYSA-N |
正規SMILES |
CC1COCCC12CC(CCO2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline](/img/structure/B13678366.png)
![6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678367.png)


